molecular formula C10H9F2NO2 B3025491 N-(2,4-difluorophenyl)-3-oxobutanamide CAS No. 218930-20-2

N-(2,4-difluorophenyl)-3-oxobutanamide

Cat. No. B3025491
M. Wt: 213.18 g/mol
InChI Key: CNAPKPKZXWZLMD-UHFFFAOYSA-N
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Description

This typically includes the compound’s systematic name, its molecular formula, and its structure.



Synthesis Analysis

This involves detailing the methods and reagents used to synthesize the compound.



Molecular Structure Analysis

This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the compound’s molecular structure.



Chemical Reactions Analysis

This involves studying the reactions the compound undergoes, including its reactivity and the conditions under which it reacts.



Physical And Chemical Properties Analysis

This includes properties such as melting point, boiling point, solubility, and stability.


Scientific Research Applications

Specific Scientific Field

This application falls under the field of Crystallography and Chemical Sciences .

Summary of the Application

The compound “N-(2,4-difluorophenyl)-3-oxobutanamide” was synthesized and its crystal structure was analyzed .

Methods of Application or Experimental Procedures

The compound was synthesized using standard synthetic procedures from the condensation reaction of 2-fluorobenzoyl chloride with 2,4-difluoroaniline. Crystals of the compound were grown from CH2Cl2 at room temperature .

Results or Outcomes

The crystal structure of the compound was determined using single-crystal X-ray diffraction methods. The compound is the second regular tri-fluorinated benzamide with the formula C13H8F3N1O1 to be reported .

2. Anticancer Implications

Specific Scientific Field

This application is in the field of Oncology and Pharmacology .

Summary of the Application

The compound “N-(2,4-difluorophenyl)-3-oxobutanamide” (also referred to as NSC765598) has potential anticancer implications .

Methods of Application or Experimental Procedures

The study used multi-computational tools and clinical databases to identify the potential drug target for NSC765598 and analyze the genetic profile and prognostic relevance of the targets in multiple cancers .

Results or Outcomes

The study found that mTOR/EGFR/iNOS/MAP2K1/FGFR/TGFB1 are druggable candidates for NSC765598, with consequent anticancer implications .

Safety And Hazards

This involves studying the compound’s toxicity, flammability, environmental impact, and precautions for handling and storage.


Future Directions

This involves potential applications and areas for further research.


For a specific compound, these analyses would typically involve a combination of laboratory experiments and computational methods, and the results would be published in scientific literature. Therefore, a comprehensive analysis would involve a thorough review of the relevant literature. Please note that not all compounds will have information available in all these areas. If you have a different compound or a more specific question about this compound, feel free to ask!


properties

IUPAC Name

N-(2,4-difluorophenyl)-3-oxobutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F2NO2/c1-6(14)4-10(15)13-9-3-2-7(11)5-8(9)12/h2-3,5H,4H2,1H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNAPKPKZXWZLMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC(=O)NC1=C(C=C(C=C1)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40353224
Record name N-(2,4-difluorophenyl)-3-oxobutanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40353224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,4-difluorophenyl)-3-oxobutanamide

CAS RN

218930-20-2
Record name N-(2,4-difluorophenyl)-3-oxobutanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40353224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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